N-(4-methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
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Description
N-(4-methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
This compound has been synthesized and evaluated for various biological activities. For instance, Murat Genç et al. (2013) synthesized a related compound and tested its in vitro H1-antihistaminic activity on guinea pig trachea, observing a promising bronchorelaxant effect through H1 receptor antagonism (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
A. Abu‐Hashem et al. (2020) synthesized novel derivatives for their anti-inflammatory and analgesic properties, finding some compounds to have high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Research
- M. M. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in a related compound, evaluating their anticancer activity on 60 cancer cell lines. One compound showed significant cancer cell growth inhibition against eight cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Chemical Synthesis and Characterization
Research by J. Hegemann and M. Groll (2015) involved the selective inhibition of human enzymes using a scaffold related to this compound. Their work illustrates the importance of molecular design in drug development (Hegemann & Groll, 2015).
J. Prabhakaran et al. (2006) synthesized and evaluated a highly potent and selective competitive antagonist for 5-HT2A receptors. Their study underscores the significance of radiochemistry in drug development and imaging probes (Prabhakaran, Parsey, Majo, Heertum, Mann, & Kumar, 2006).
Antioxidant Properties
- D. Yancheva et al. (2020) conducted a study on capsaicin analogues, including a compound similar to N-(4-methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, to assess their potential as antioxidants. This highlights the relevance of such compounds in studying antioxidant mechanisms (Yancheva, Stoyanov, Anichina, Nikolova, Velcheva, & Stamboliyska, 2020).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9-12(14(20)18-15(21)17-9)7-13(19)16-8-10-3-5-11(22-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMAYDFHEQHCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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